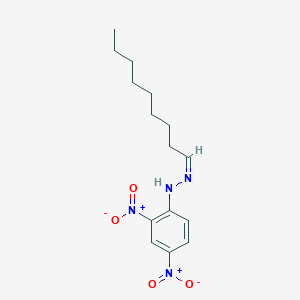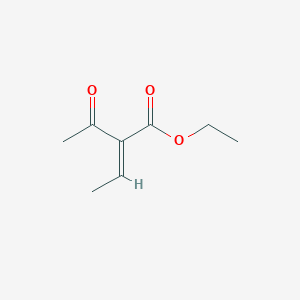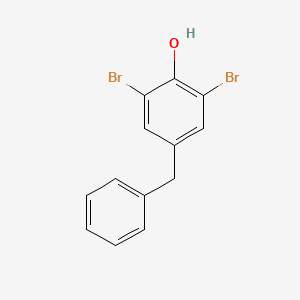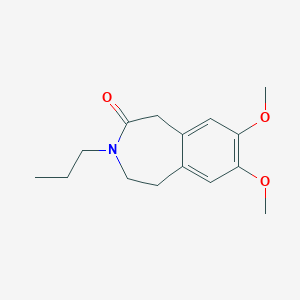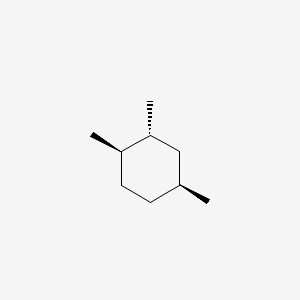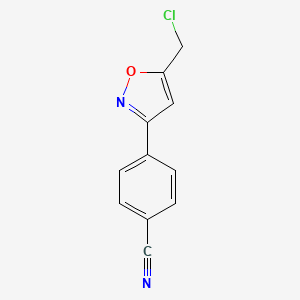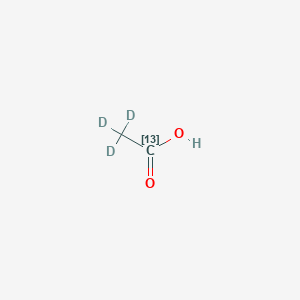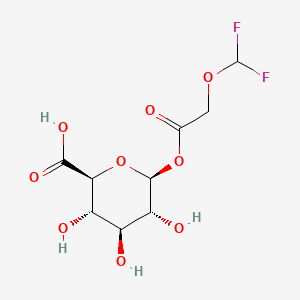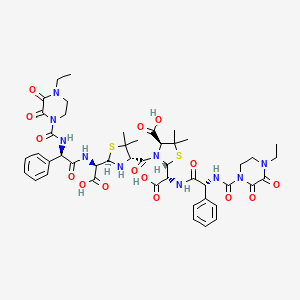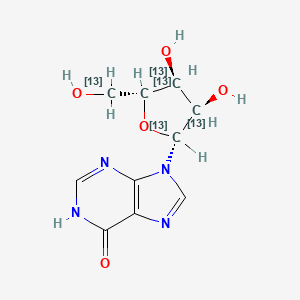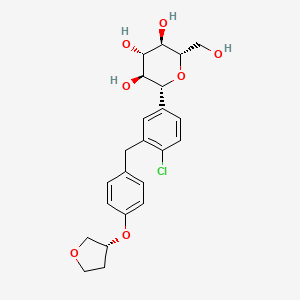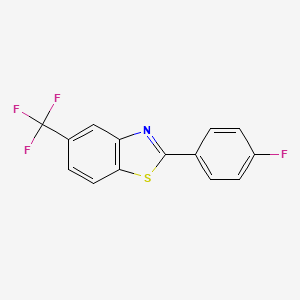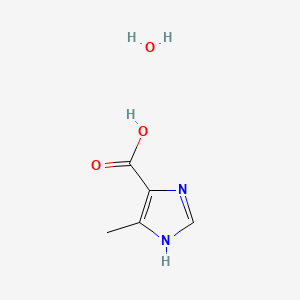
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is known for its crystalline solid form and solubility in water and organic solvents. It is commonly used as an intermediate in chemical synthesis and as a catalyst in various reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as copper chloride and TMEDA in DMSO at elevated temperatures (e.g., 120°C) has been reported to give good yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazoles.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as an inhibitor in enzymatic reactions, particularly those involving xanthine oxidase.
Industry: Utilized as a catalyst in various chemical processes, including polymerization and organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate involves its interaction with molecular targets such as enzymes. For instance, it inhibits xanthine oxidase by binding to the active site of the enzyme, thereby preventing the conversion of xanthine to uric acid . This inhibition is crucial in reducing uric acid levels in the body, which is beneficial in treating gout.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-Imidazole-5-Carboxylic Acid: Similar structure but lacks the methyl group at position 4.
4-Imidazolecarboxylic Acid: Similar structure but lacks the methyl group at position 1.
1-Hydroxy-4-Methyl-2-Phenyl-1H-Imidazole-5-Carboxylic Acid: Contains additional hydroxy and phenyl groups.
Uniqueness
4-Methyl-1H-Imidazole-5-Carboxylic Acid Hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its inhibitory effects on enzymes make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H8N2O3 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
5-methyl-1H-imidazole-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H6N2O2.H2O/c1-3-4(5(8)9)7-2-6-3;/h2H,1H3,(H,6,7)(H,8,9);1H2 |
InChI-Schlüssel |
PJPLGLBBGYAMRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



